molecular formula C14H13ClN2O B7467458 2-chloro-N',N'-diphenylacetohydrazide

2-chloro-N',N'-diphenylacetohydrazide

Cat. No. B7467458
M. Wt: 260.72 g/mol
InChI Key: OJJSTTKFJZQFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N,N'-diphenylacetohydrazide, commonly known as CDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of hydrazides, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of CDDA is not fully understood. However, it has been proposed that CDDA induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. CDDA has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, CDDA has been found to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV-1 virus.
Biochemical and Physiological Effects:
CDDA has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. CDDA has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. Additionally, CDDA has been found to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells.

Advantages and Limitations for Lab Experiments

CDDA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. CDDA has been shown to have a low toxicity profile in animal models, making it a promising candidate for further preclinical studies. However, CDDA has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Additionally, CDDA has been found to induce cytotoxicity in normal cells at high concentrations, which can be a concern for its potential therapeutic use.

Future Directions

There are several future directions for the research on CDDA. One potential direction is to investigate the synergistic effects of CDDA with other chemotherapeutic agents. It has been shown that CDDA can enhance the antitumor activity of cisplatin, a commonly used chemotherapeutic agent. Another direction is to explore the potential of CDDA as a therapeutic agent for viral infections, such as HIV-1. Furthermore, the development of novel formulations of CDDA with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, CDDA is a promising compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral activities make it a promising candidate for further preclinical studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDDA have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of CDDA and to develop novel formulations with improved efficacy and safety.

Synthesis Methods

CDDA can be synthesized by the reaction of 2-chloroacetophenone with hydrazine hydrate in the presence of glacial acetic acid. The reaction yields a white crystalline solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.

Scientific Research Applications

CDDA has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. CDDA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of HIV-1 virus.

properties

IUPAC Name

2-chloro-N',N'-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-11-14(18)16-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJSTTKFJZQFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N',N'-diphenylacetohydrazide

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